molecular formula C11H23N3O2 B1462649 2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide CAS No. 1153252-61-9

2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B1462649
M. Wt: 229.32 g/mol
InChI Key: IQEURCHEBJSWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide, or 2-MPA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound found in plants and animals, and is composed of a nitrogen-containing piperidine ring attached to an acetamide group. 2-MPA has been used in a range of laboratory experiments, including biochemical and physiological studies. In

Scientific Research Applications

Memory Enhancement

Li Ming-zhu (2008) synthesized a similar compound, 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, and studied its effects on memory ability in mice, showing positive effects on memory enhancement Li Ming-zhu (2008).

Imaging Probe Development

J. Prabhakaran et al. (2006) developed a derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, for imaging 5-HT2A receptors using positron emission tomography, although they found it unsuitable for this purpose J. Prabhakaran et al. (2006).

Anion Coordination Studies

D. Kalita and J. Baruah (2010) researched different spatial orientations of amide derivatives, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in anion coordination, highlighting the compound's structural and geometric properties D. Kalita and J. Baruah (2010).

Potential Anticonvulsant Properties

A. Camerman et al. (2005) studied 2-acetamido-N-benzyl-2-(methoxyamino)acetamides for their anticonvulsant activities, noting the role of molecular features in these properties A. Camerman et al. (2005).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-16-8-2-5-13-11(15)9-14-6-3-10(12)4-7-14/h10H,2-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEURCHEBJSWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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